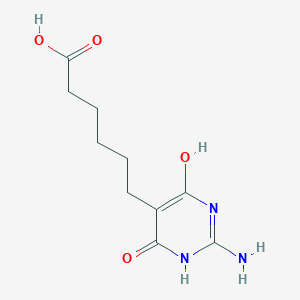
2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a heterocyclic compound that contains both a thiadiazole ring and a benzenesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 2-aminobenzenesulfonamide with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or methanol with the addition of a catalytic amount of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recovery and recycling are also implemented to reduce waste and improve the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted derivatives depending on the functional groups introduced.
Applications De Recherche Scientifique
2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: Investigated for its potential use in treating bacterial infections and as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial enzymes and proteins, disrupting their normal function and leading to cell death.
Pathways Involved: It inhibits the synthesis of essential bacterial cell wall components and interferes with metabolic pathways critical for bacterial survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the benzenesulfonamide group.
Sulfanilamide: Contains the benzenesulfonamide group but lacks the thiadiazole ring.
2-(5-Nitro-1,3,4-thiadiazol-2-yl)benzenesulfonamide: A nitro derivative of the original compound.
Uniqueness
2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to the combination of the thiadiazole ring and the benzenesulfonamide group, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Propriétés
Numéro CAS |
84557-53-9 |
|---|---|
Formule moléculaire |
C8H8N4O2S2 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
2-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H8N4O2S2/c9-8-12-11-7(15-8)5-3-1-2-4-6(5)16(10,13)14/h1-4H,(H2,9,12)(H2,10,13,14) |
Clé InChI |
UJVYVTISWIGFJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN=C(S2)N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B15215603.png)

![p-Aminobenzoato di 3-pirrolidinometil-2-bornanolo [Italian]](/img/structure/B15215613.png)
![N-{4-[1-(Benzenesulfonyl)-1H-indol-2-yl]-4-oxobutyl}benzamide](/img/structure/B15215625.png)
![6-(3-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B15215635.png)







